Product packaging for Benzoin acetate(Cat. No.:CAS No. 574-06-1)

Benzoin acetate

Cat. No.: B1593602
CAS No.: 574-06-1
M. Wt: 254.28 g/mol
InChI Key: QRWAIZJYJNLOPG-UHFFFAOYSA-N
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Description

Benzoin Acetate (CAS 574-06-1), with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol, is a valuable synthetic intermediate in organic chemistry research . Its structure features both a ketone and an ester functional group, making it a versatile building block for synthesizing more complex molecules, including pharmaceuticals and fine chemicals . A significant area of application is in chiral synthesis and enzymatic kinetic resolution. Studies have demonstrated that racemic this compound can be transformed into enantiomerically pure (S)-benzoin with high conversion and up to 96% enantiomeric excess using biocatalysts like Rhizopus oryzae , highlighting its role in producing single stereoisomers for pharmaceutical research . Furthermore, this compound is investigated in photochemistry, where its properties as a potential photoinitiator for free radical polymerization and its behavior in photocyclization reactions are of interest . The compound is commonly synthesized via the acid- or base-catalyzed acetylation of benzoin using acetic anhydride . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B1593602 Benzoin acetate CAS No. 574-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWAIZJYJNLOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7024580
Record name Benzoin acetate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

574-06-1
Record name 2-(Acetyloxy)-1,2-diphenylethanone
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Record name Benzoin acetate
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Record name Benzoin acetate
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Record name Ethanone, 2-(acetyloxy)-1,2-diphenyl-
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Record name Benzoin acetate
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Record name BENZOIN ACETATE
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Synthetic Methodologies and Reaction Pathways of Benzoin Acetate

3 Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoin (B196080) acetate (B1210297) and its derivatives to minimize environmental impact. These approaches focus on the use of non-toxic catalysts, solvent-free conditions, and energy-efficient processes.

Deracemization Strategies
Combined Kinetic Resolution and Deracemization

1 Catalytic Systems for Reduced Environmental Impact

The development of environmentally benign catalytic systems is a cornerstone of green chemistry. For reactions involving benzoin and its derivatives, various catalysts are being explored to replace traditional, more hazardous ones.

One approach involves the use of Brønsted acidic ionic liquids as catalysts. For instance, (4-sulfobutyl)tris(4-sulfophenyl) phosphonium (B103445) hydrogen sulfate (B86663) has been used for the one-pot, three-component condensation of benzoin, aldehydes, and ammonium (B1175870) acetate under solvent-free conditions to produce 2,4,5-trisubstituted-1H-imidazoles. capes.gov.br This method offers high yields, shorter reaction times, and the use of a recyclable catalyst. capes.gov.br

Another green approach is the use of coenzyme catalysts, such as thiamine (B1217682) hydrochloride, to replace highly toxic cyanide catalysts in the benzoin condensation reaction. worldwidejournals.com This method can be performed under solvent-free conditions, further enhancing its eco-friendly profile. worldwidejournals.com Additionally, modified nanomagnetic catalysts, like Fe2O3-MgO@choline cyanide, have shown high activity in benzoin condensation under environmentally friendly solvent conditions, with the advantage of being easily recyclable. nih.gov The use of boric acid in aqueous media under ultrasound irradiation also presents a green and efficient method for related syntheses. koreascience.kr

Table 2: Comparison of Catalytic Systems for Benzoin-Related Syntheses

Catalyst SystemReaction TypeKey AdvantagesReference
(4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfateImidazole (B134444) SynthesisHigh yields, short reaction time, recyclable catalyst, solvent-free capes.gov.br
Thiamine HydrochlorideBenzoin CondensationReplaces toxic cyanide, solvent-free potential worldwidejournals.com
Fe2O3-MgO@choline cyanideBenzoin CondensationHigh activity, recyclable magnetic catalyst, green solvent nih.gov
Boric Acid / UltrasoundImidazole SynthesisGreen catalyst, mild conditions, fast reaction, high yield koreascience.kr
Solvent-Free or Aqueous Media Reactions

The principles of green chemistry encourage the use of environmentally benign solvents, such as water, or the elimination of solvents altogether. ijfmr.com While the direct synthesis of benzoin acetate is typically performed in organic solvents like glacial acetic acid, significant advancements have been made in applying greener conditions to the synthesis of its precursor, benzoin, and in subsequent reactions involving this compound. orgsyn.orglookchem.com

The synthesis of benzoin itself, traditionally conducted in organic solvents, has been successfully adapted to aqueous or partially aqueous systems. One eco-friendly method involves the condensation of benzaldehyde (B42025) using thiamine hydrochloride (Vitamin B1) as a biocatalyst in a mixture of water and ethanol (B145695). ijfmr.comworldwidejournals.com Another approach utilizes an imidazole hydrochloride catalyst in ethanol, which is considered a greener solvent than many alternatives. google.com Research has also demonstrated the synthesis of furoin, an analog of benzoin, under solvent-free conditions using an immobilized N-heterocyclic carbene (NHC) catalyst. rsc.org

Once synthesized, this compound can be used as a starting material in one-pot, solvent-free reactions. For example, it is used in the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, where it reacts with an aldehyde, an amine, and an ammonium source, often with catalysts like copper acetate or ammonium chloride under solvent-free conditions. scirp.orgorientjchem.org Similarly, tetrasubstituted pyrroles have been prepared under solvent-free conditions by reacting benzoin derivatives with 1,3-dicarbonyl compounds and ammonium acetate. ekb.eg

The standard laboratory preparation of this compound from benzoin and acetic anhydride (B1165640), while not solvent-free, concludes with a critical aqueous step. The reaction mixture is poured into a large volume of water to precipitate the solid this compound product, separating it from the acid catalyst and byproducts. orgsyn.orgtandfonline.com

Minimization of Hazardous By-products

A primary goal of green chemistry is the reduction or elimination of hazardous substances in chemical processes. ijfmr.comresearchgate.net The synthesis of this compound and its precursor offers clear examples of this principle in action.

The conventional benzoin condensation reaction relies on highly toxic cyanide salts (NaCN or KCN) as a catalyst. ijfmr.comorganicchemistrytutor.comorganic-chemistry.org The handling and disposal of cyanide pose significant safety and environmental risks. To circumvent this, researchers have developed safer, non-toxic catalyst systems. The use of thiamine hydrochloride (Vitamin B1) as a biocatalyst is a well-established green alternative. ijfmr.com More recently, N-heterocyclic carbenes (NHCs), generated from precursors like imidazolium (B1220033) salts, have proven to be effective catalysts for the benzoin condensation, avoiding the hazards of cyanide. google.comorganic-chemistry.org

The subsequent acetylation of benzoin to form this compound traditionally employs concentrated sulfuric acid as a catalyst, which is highly corrosive. orgsyn.orgchemhelpasap.com This reaction also uses excess acetic anhydride, generating acetic acid as a stoichiometric byproduct. brainly.com A greener synthetic route utilizes anhydrous potassium carbonate as a base catalyst. This method achieves high yields (up to 98.1%) and avoids the use of strong, hazardous mineral acids. The use of milder, more easily handled catalysts such as boric acid has also been reported for related syntheses in aqueous media. ijarsct.co.in By replacing toxic and corrosive reagents with more benign alternatives, these methodologies significantly reduce the generation of hazardous by-products.

Mechanistic Studies of this compound Reactions

Reaction Mechanisms Involving this compound

The formation of this compound from benzoin and acetic anhydride is a classic example of a nucleophilic acyl substitution reaction. brainly.comyoutube.com This mechanism proceeds in two main steps: nucleophilic addition followed by elimination.

In acid-catalyzed conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens of acetic anhydride by sulfuric acid. brainly.combyjus.com This protonation activates the acetic anhydride, making its carbonyl carbon significantly more electrophilic. youtube.com The hydroxyl group of the benzoin molecule then acts as a nucleophile, attacking the activated carbonyl carbon. brainly.com This addition step breaks the carbonyl π-bond and results in the formation of a tetrahedral intermediate. brainly.combyjus.com

In the final step, the tetrahedral intermediate collapses. The carbon-oxygen π-bond is reformed, and a leaving group is expelled. In this case, the leaving group is a molecule of acetic acid, resulting in the formation of the ester product, this compound. brainly.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a fundamental reaction pathway in organic chemistry, characterized by a single, concerted step where a nucleophile attacks the substrate from the backside of the leaving group, causing an inversion of stereochemistry. quora.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. quora.com

In the context of this compound, the acetate group can be displaced by various nucleophiles under appropriate conditions. While the synthesis of this compound occurs via nucleophilic acyl substitution, subsequent reactions of this compound could potentially proceed via an SN2 mechanism at the carbon bearing the acetate group. However, direct and detailed studies of SN2 reactions on the this compound backbone are not extensively documented in the provided sources. It has been noted that theoretical modeling can be used to predict whether reaction pathways favor nucleophilic acyl substitution or SN2 mechanisms, suggesting they can be competing processes under certain conditions.

A related mechanism, known as neighbouring group participation (SNNGP), involves two consecutive SN2 substitutions. In this process, a nearby group within the molecule first acts as an internal nucleophile, displacing the leaving group in a first SN2 step (inversion). Then, an external nucleophile attacks and displaces the neighbouring group in a second SN2 step (another inversion). The net result is retention of configuration at the reaction center. aakash.ac.in

Nucleophilic Acyl Substitution

Stereoselectivity and Diastereoselectivity in Reactions

The reduction of the ketone functional group in this compound is a well-studied reaction that provides significant insight into stereochemical control. The presence of a chiral center adjacent to the carbonyl group influences the direction of nucleophilic attack, leading to diastereoselective outcomes.

The reduction of this compound with sodium borohydride (B1222165) (NaBH₄) has been a focal point of such studies. walisongo.ac.idresearchgate.neted.gov The stereochemical outcome of this reduction can be rationalized using the Felkin-Anh model. This model predicts that the incoming nucleophile (a hydride ion from NaBH₄) will approach the carbonyl carbon from the least sterically hindered trajectory. brainly.comchegg.com This involves orienting the largest substituent on the adjacent chiral carbon anti-periplanar to the incoming nucleophile.

A key research finding is the trend observed when comparing the reduction of benzoin with its acylated derivatives. walisongo.ac.id The reduction of benzoin itself is highly diastereoselective, yielding almost exclusively the (R,S)-hydrobenzoin diastereomer (diastereomeric excess, de ~100%). walisongo.ac.idresearchgate.neted.gov However, when the hydroxyl group of benzoin is converted to the larger acetoxy group (in this compound) or the even bulkier benzoxy group (in benzoin benzoate), the diastereoselectivity of the reduction decreases. walisongo.ac.idresearchgate.net This suggests that the increasing steric bulk of the group at the α-position alters the energetic preference for the transition states, leading to a mixture of diastereomeric products. walisongo.ac.id Some studies have even shown that introducing extremely bulky silyl (B83357) ether groups can reverse the selectivity, favoring the typically minor diastereomer. morressier.com

Interactive Data Table: Diastereoselectivity in the Reduction of Benzoin and Derivatives

The following table summarizes the observed trend in diastereoselectivity during the NaBH₄ reduction of benzoin and its derivatives, as discussed in the literature. walisongo.ac.idresearchgate.neted.gov

Substrateα-SubstituentDiastereomeric Excess (de)Major Product
Benzoin-OH~100%(R,S)-hydrobenzoin
This compound -OCOCH₃DecreasedMixture of diastereomers
Benzoin Benzoate (B1203000)-OCOPhFurther DecreasedMixture of diastereomers
Felkin-Anh Model for Nucleophilic Addition

The reduction of this compound at its ketone functional group provides a practical example of stereoselectivity that can be rationalized using the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound. The model requires the substituents on the alpha-carbon to the carbonyl to be classified as small (S), medium (M), and large (L). chegg.com For this compound, these groups are the hydrogen atom (small), the phenyl group (medium), and the acetoxy-substituted phenylmethyl group (large).

According to the Felkin-Anh model, the largest group (L) orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile, in this case, a hydride ion from a reducing agent like sodium borohydride (NaBH₄), then preferentially attacks the carbonyl carbon from the side of the smallest substituent (S), avoiding the more sterically demanding medium (M) and large (L) groups. chegg.combrainly.com This trajectory of attack leads to the formation of a specific diastereomer as the major product. brainly.com

Studies have shown a decreasing trend in diastereoselectivity when moving from the reduction of benzoin to this compound. walisongo.ac.id This is attributed to the increased steric bulk of the acetoxy group compared to the hydroxyl group in benzoin, which influences the conformational preferences and the energy difference between the transition states leading to the different diastereomers. walisongo.ac.id While the reduction of benzoin is highly diastereoselective, the reduction of this compound shows a lower, yet still predictable, level of diastereoselectivity based on the principles of the Felkin-Anh model. walisongo.ac.idresearchgate.net

Photocyclization Reactions of Substituted Benzoin Acetates

This compound and its derivatives can undergo photolytic cyclization to produce substituted 2-phenylbenzofurans. researchgate.net This reaction is initiated by an n → π* excitation of the benzoyl carbonyl group. researchgate.net The photolysis of this compound itself results in the formation of 2-phenylbenzofuran (B156813). researchgate.netresearchgate.net This photochemical reaction has been explored as a method for photolabile protecting groups, where light is used to release a protected functional group. researchgate.net

The general reaction involves the intramolecular cyclization of the excited this compound molecule, followed by the elimination of an acetate group. scienceopen.com Research has shown that various substituted benzoin acetates also undergo this photocyclization, leading to the corresponding substituted 2-phenylbenzofurans. researchgate.net

Influence of Substituents on Photocyclization Yields

The efficiency of the photocyclization reaction is significantly influenced by the nature and position of substituents on the aromatic rings of the this compound molecule. Electron-donating substituents have been shown to have a pronounced effect on the yield of the cyclized product.

For instance, studies on methoxy-substituted benzoin acetates have revealed that a methoxy (B1213986) group at the meta position (3'-methoxythis compound) greatly enhances the yield of the photocyclization product. researchgate.net In contrast, a methoxy group at the para position (4'-methoxythis compound) has a moderate depressing effect on the cyclization yield. researchgate.net The presence of two methoxy groups at the 3' and 5' positions (3',5'-dimethoxythis compound) results in a very high photocyclization product yield of 94%. mdpi.com This is substantially higher than the yield for unsubstituted this compound, which is around 20%. mdpi.com

The enhancement of the photocyclization yield by electron-donating groups, particularly at the meta position, is a key finding in the application of benzoin derivatives as photoremovable protecting groups. researchgate.netsfu.ca The cyclization of 3',5'-dimethoxythis compound is also notably less inhibited by quenchers like piperylene compared to the cyclization of 4'-methoxybenzoin (B8598066) acetate, suggesting different mechanistic pathways or excited state dynamics. researchgate.net

CompoundSubstituent(s)Photocyclization Yield (%)
This compoundNone~20 mdpi.com
4'-Methoxythis compoundp-methoxy10 mdpi.com
3'-Methoxythis compoundm-methoxy~88 mdpi.com
3',5'-Dimethoxythis compoundtwo-fold m-methoxyl94 mdpi.com

Hydrolysis Pathways

This compound, as an ester, can be hydrolyzed to yield benzoin and acetic acid. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound can be hydrolyzed. libretexts.org The reaction is reversible, leading to an equilibrium mixture. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgaakash.ac.in

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of the alcohol (benzoin) to form the carboxylic acid (acetic acid). The acid catalyst is regenerated in the final step. libretexts.org High concentrations of the acid catalyst can potentially lead to side reactions.

Alkaline Hydrolysis

Alkaline hydrolysis, also known as saponification, is an irreversible reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. aakash.ac.in This results in the formation of a tetrahedral anionic intermediate. aakash.ac.in The intermediate then collapses, leading to the expulsion of the alkoxide ion (the conjugate base of benzoin) and the formation of acetic acid.

In the basic reaction conditions, the acetic acid is deprotonated to form the acetate ion, and the alkoxide ion is protonated by water to form benzoin. aakash.ac.in This process is effectively irreversible because the final carboxylate ion is resonance-stabilized and shows little tendency to react with the alcohol.

Reduction Reactions

This compound can undergo selective reduction of its ketone functional group. A common reagent used for this purpose is sodium borohydride (NaBH₄), which is a mild reducing agent. The reaction is typically carried out under mild conditions, such as at room temperature in an ethanol solvent. This chemoselective reduction yields the corresponding diol monoacetate, 1,2-diphenyl-1-hydroxyethyl acetate. The ester group is generally not reduced by NaBH₄ under these conditions. walisongo.ac.id

The diastereoselectivity of this reduction is governed by the Felkin-Anh model, as previously discussed, leading to the preferential formation of the anti-diastereomer.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the ester functionalities. The reaction of this compound with LiAlH₄ would be expected to first reduce the ketone and then the ester, ultimately yielding 1,2-diphenylethane-1,2-diol (hydrobenzoin) and ethanol after workup. brainly.com The initial reduction of the ester would produce an aldehyde intermediate, which is highly reactive and would be immediately reduced further to the primary alcohol. brainly.com

Selective Reduction of Ketone Moiety (e.g., NaBH₄)

This compound is a ketoester, containing two potentially reducible functional groups: a ketone and an ester. ed.govacs.org The selective reduction of the ketone moiety in the presence of the ester can be effectively achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose.

NaBH₄ is a selective metal hydride reagent that readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl groups like esters under standard conditions. umass.edudocsity.com This difference in reactivity allows for the chemoselective reduction of the ketone in this compound. ed.govacs.org The reaction is typically carried out under mild conditions, for instance, by treating this compound with powdered NaBH₄ in a solvent such as 95% ethanol at room temperature. acs.org The process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent workup, often with water, hydrolyzes the resulting borate (B1201080) ester intermediate to yield the corresponding secondary alcohol, 1,2-diphenylethane-1-ol-2-acetate. bc.edu

The general procedure involves dissolving this compound in ethanol, followed by the portion-wise addition of sodium borohydride. acs.org The reaction mixture is typically stirred for a period at room temperature to ensure complete reduction of the ketone. acs.orgoc-praktikum.de

Diastereoselective Outcomes of Reduction

The reduction of the ketone in racemic this compound introduces a new stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of this reduction is influenced by the existing chiral center at the alpha-position bearing the acetate group. The diastereoselectivity of the reaction can be predicted using the Felkin-Anh model, which accounts for the steric hindrance around the carbonyl group. ed.govacs.org The model posits that the nucleophile (hydride) will preferentially attack the carbonyl carbon from the least sterically hindered trajectory. walisongo.ac.id

Research has shown that the reduction of this compound with NaBH₄ exhibits moderate diastereoselectivity. In a study published in the Journal of Chemical Education, the reduction of this compound resulted in a diastereomeric excess (de) of approximately 60%. acs.org This is in contrast to the highly diastereoselective reduction of benzoin (which has a hydroxyl group instead of an acetoxy group), which proceeds with a de of nearly 100% to afford almost exclusively the (R,S)-hydrobenzoin (or meso) diastereomer. ed.govacs.orgresearchgate.net

The decrease in diastereoselectivity when moving from benzoin to this compound is attributed to the increased steric bulk of the acetoxy group compared to the hydroxyl group. ed.govacs.orgwalisongo.ac.id This trend continues with benzoin benzoate, where the even larger benzoxy group further reduces the diastereoselectivity to a de of about 16%. acs.org As the steric bulk of the substituents on the existing stereocenter (hydroxy, acetoxy, and benzoxy) become more comparable in size to the phenyl group, the energy difference between the transition states leading to the two different diastereomers decreases, resulting in a less selective reaction. acs.orgwalisongo.ac.idbrainly.com

The following table summarizes the diastereoselectivity observed in the NaBH₄ reduction of benzoin and its derivatives:

Starting Materialα-SubstituentDiastereomeric Excess (de)Reference
Benzoin-OH~100% acs.org, ed.gov
This compound -OCOCH₃~60% acs.org
Benzoin Benzoate-OCOC₆H₅~16% acs.org

Advanced Characterization and Computational Studies

Spectroscopic Analysis Techniques for Benzoin (B196080) Acetate (B1210297)

Spectroscopic techniques are fundamental in the characterization of benzoin acetate, providing detailed insights into its molecular structure, purity, and behavior in chemical reactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of each atom, allowing for unambiguous structure confirmation and purity assessment. sciepub.com

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structural integrity. Key resonances include a singlet for the methyl protons of the acetate group, signals in the aromatic region for the two phenyl rings, and a distinct singlet for the methine proton adjacent to the ketone and the acetate group. Similarly, the ¹³C NMR spectrum provides data for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester functional groups.

By analyzing the chemical shifts, integration values (for ¹H NMR), and splitting patterns, researchers can verify the successful synthesis of the target molecule. scribd.com The presence of impurity signals, such as those from the starting material (benzoin) or residual solvents, can also be readily detected, making NMR an effective method for assessing the purity of a sample. sciepub.com

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Type Typical Chemical Shift (δ) in ppm
Acetate Methyl (CH₃) ~2.1
Methine (CH) ~5.3

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

Carbon Type Typical Chemical Shift (δ) in ppm
Acetate Methyl (CH₃) ~20.8
Methine (CH) ~70.0
Aromatic (C₆H₅) ~127-138
Ester Carbonyl (C=O) ~170.2
Ketone Carbonyl (C=O) ~195.0

Note: Specific ¹³C NMR values can vary slightly based on the solvent and experimental conditions.

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound. sciepub.com For instance, during the synthesis of this compound from benzoin and acetic anhydride (B1165640), ¹H NMR can be used to track the disappearance of the hydroxyl proton signal of benzoin and the appearance of the characteristic acetate methyl signal of the product. chegg.com

Furthermore, in reactions where this compound is a starting material, such as its reduction by sodium borohydride (B1222165) (NaBH₄), NMR analysis of the crude product mixture allows for the determination of chemoselectivity. researchgate.netwalisongo.ac.id By examining the spectra, researchers can identify the signals corresponding to the starting ketoester, the desired alcohol product, and any potential byproducts, thereby assessing the reaction's outcome. walisongo.ac.id

NMR spectroscopy is crucial for the stereochemical analysis of products derived from this compound. researchgate.netacs.org When racemic this compound is reduced, a new stereocenter is formed, leading to the possibility of diastereomeric products (anti and syn isomers). The diastereoselectivity of such reductions can be quantified using ¹H NMR. walisongo.ac.id

The coupling constants (J-values) between vicinal protons in the resulting diol products are diagnostic of their relative stereochemistry. For example, in the reduction of this compound, the anti-diastereomer is typically characterized by a larger coupling constant (J ≈ 8–10 Hz) between the vicinal hydrogens, while the syn-diastereomer exhibits a smaller coupling constant (J ≈ 2–4 Hz). Studies have shown a decreasing trend in diastereoselectivity when moving from the reduction of benzoin to that of this compound, a finding that is readily probed and confirmed by NMR analysis. researchgate.netwalisongo.ac.id

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for tracking their transformations during a chemical reaction. acs.org

In the context of this compound, IR spectroscopy is particularly useful for monitoring the state of its two distinct carbonyl groups: the ketone and the ester. The IR spectrum of this compound shows strong absorption bands characteristic of these functionalities. jku.at

During the synthesis of this compound from benzoin, the reaction can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol in benzoin (typically around 3400-3500 cm⁻¹) and the appearance of the strong C=O stretching band of the newly formed ester group. jku.atnist.gov

The IR spectrum of this compound features two distinct carbonyl absorption peaks. jku.at The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl, which is in conjugation with a phenyl ring. jku.at This distinction allows for the selective monitoring of reactions involving either functional group. For example, during the selective reduction of the ketone, the disappearance of its corresponding C=O band can be tracked, while the ester's C=O band remains. acs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Ester Carbonyl C=O Stretch ~1720 - 1740 jku.at
Ketone Carbonyl C=O Stretch ~1678 - 1700 jku.at
Aromatic C-H C-H Stretch ~3005 jku.at
Monitoring Reaction Progress and Intermediates

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical technique for the detailed characterization of this compound and related reaction mixtures. This method allows for the separation of volatile compounds, which are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for each compound, enabling their identification and quantification. birchbiotech.commedistri.swiss In the context of this compound, GC-MS is instrumental in confirming its synthesis, assessing its purity, and identifying by-products or intermediates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

The electron ionization (EI) mass spectrum of this compound is characterized by specific ion fragments. The NIST Mass Spectrometry Data Center reports a main library spectrum with 102 total peaks, where the top three peaks by mass-to-charge ratio (m/z) are 105, 43, and 77. nih.gov The peak at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, a common and stable fragment in the mass spectra of benzoin and its derivatives. nih.gov The peak at m/z 43 is characteristic of the acetyl group [CH₃CO]⁺. nih.gov

A predicted GC-MS spectrum for benzoin further illustrates the fragmentation pattern, which can be a useful guide for identification, although experimental confirmation is always necessary. hmdb.ca The molecular ion peak [M]⁺ for this compound (C₁₆H₁₄O₃) would be expected at m/z 254. nih.gov

Identification of Low-Abundance Intermediates

A significant application of mass spectrometry in the study of this compound chemistry is the detection and identification of transient or low-abundance intermediates that are crucial for elucidating reaction mechanisms. nih.govresearchgate.net For instance, in studies of benzoin condensation and related reactions, mass spectrometry can help refine mechanistic models by identifying key intermediates that may not be observable by other techniques.

In the investigation of biosynthetic pathways, such as those involving γ-lactones, LC-MS has been successfully used to extract the mass spectra of possible intermediates from complex mixtures like wood extracts. nih.gov This approach allows for the characterization of these low-concentration compounds through their molecular formula and fragmentation patterns. nih.gov Similarly, in the photocatalytic C-C coupling of benzyl (B1604629) alcohol, GC-MS analysis was essential in identifying products and intermediates like hydrobenzoin, confirming their presence through comparison with standard mass spectra from libraries. acs.org

The ability to detect these fleeting species provides direct evidence for proposed reaction pathways and helps to build a more complete picture of the chemical transformation.

Purity Validation and By-product Identification

GC-MS is a standard method for validating the purity of synthesized this compound and identifying any by-products formed during the reaction. birchbiotech.com The technique's high separation efficiency and sensitivity allow for the detection of even trace amounts of impurities. medistri.swiss By analyzing a sample, a chromatogram is produced where each peak corresponds to a different compound. birchbiotech.com The area under each peak is proportional to the concentration of that compound, allowing for a quantitative assessment of purity. birchbiotech.com

For instance, in the synthesis of benzoin derivatives, GC-MS can be used to monitor the reaction and ensure the final product meets the required purity standards. fao.orgbibliotekanauki.pl It is also employed to identify impurities in starting materials, which can directly affect the quality and impurity profile of the final product. bibliotekanauki.pl In the analysis of commercial benzoin resins, GC-MS has been used to identify and quantify various constituents, including benzoic acid and benzyl benzoate (B1203000), providing a detailed chemical profile of the material. fao.org

The validation of the analytical method itself is a critical step to ensure accurate and reliable results. birchbiotech.com This involves using certified reference standards to confirm parameters like linearity, precision, and accuracy. birchbiotech.comsrce.hr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides information about the chromophoric parts of the molecule, primarily the aromatic rings and the carbonyl group. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV spectrum of benzoin shows a maximum absorption (λmax) at 230 nm when measured in methanol. asianpubs.org For this compound, the presence of the acetate group can slightly modify the electronic environment and thus the absorption spectrum. Studies on polysiloxanes terminated with benzoin groups show a characteristic absorption band from the benzoin precursor, confirming its incorporation into the polymer. itu.edu.tr The intensity of this absorption is related to the concentration of the benzoin moiety. itu.edu.tr

UV-Vis spectroscopy is also a valuable tool for monitoring reactions and determining the solubility of benzoin and its derivatives in various solvents. acs.orgresearchgate.net For example, the solubility of benzoin in different solvents and solvent mixtures has been measured at various temperatures using UV-Vis spectroscopy, which shows that solubility generally increases with temperature. acs.orgresearchgate.net Furthermore, in the study of N-heterocyclic carbene (NHC) precatalysts for benzoin condensation, UV-Vis absorption spectra in DMSO were used to characterize and compare different azolium salts. ias.ac.in

Computational Chemistry for Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, properties, and reactivity of molecules like this compound. DFT calculations allow researchers to model molecular geometries, vibrational frequencies, and reaction energetics, providing deep insights that complement experimental findings. nih.govacs.org These calculations are particularly useful for studying reaction mechanisms where experimental observation of transient species is challenging. researchgate.netrsc.org

DFT has been employed to study the benzoin condensation reaction, which is the parent reaction for the formation of benzoin. researchgate.netrsc.orgmdpi.com These studies investigate the stability of intermediates and the energy barriers of transition states to determine the most likely reaction pathway. rsc.orgmdpi.com For example, DFT calculations at the B3LYP/6-31+G level of theory have been used to optimize the geometry of Schiff bases derived from benzoin. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and stability. nih.govbioone.org

In the context of photochemistry, DFT has been used to study the deprotection of benzoin esters. acs.orgbioone.org Calculations can identify the nature of the electronic excited states (e.g., nπ* or ππ*) and help to understand the subsequent chemical steps. acs.org For instance, studies on 3',5'-dimethoxythis compound suggested that the initial excited state involves a single-electron transfer from the dimethoxybenzene ring to the benzoyl group. bioone.org

Modeling Transition States and Reaction Pathways

A key application of DFT in the study of this compound chemistry is the modeling of transition states (TS) and the mapping of entire reaction pathways. A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction step, which is crucial for understanding reaction rates and mechanisms. rsc.org

For the cyanide-catalyzed benzoin condensation, DFT calculations have been used to investigate multiple possible pathways and identify the rate-determining step. researchgate.netrsc.org Studies have modeled several transition states along the reaction coordinate, including those for carbanion formation, C-C bond formation, and catalyst release. rsc.orgrsc.org One study found that the C-C bond formation is the rate-determining step, but that other steps also have significant energy barriers. rsc.org These computational models often include solvent effects to better replicate experimental conditions. researchgate.netrsc.org

The insights gained from modeling transition states are not limited to the benzoin condensation itself. DFT has been used to explore the influence of catalysts, such as N-heterocyclic carbenes (NHCs), on the reaction energetics. mdpi.comnih.gov By comparing the energy profiles of reactions with different catalysts, researchers can rationally design more efficient catalytic systems. nih.gov For example, calculations have shown how electrostatic effects from charged functional groups on an NHC catalyst can dramatically alter the energetics of key transition states in the benzoin condensation. nih.gov

Table of Research Findings from DFT Calculations:

Table of Compound Names Mentioned:

Predicting Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution vs. SN2)

The substitution of the acetate group in this compound is a key reaction, and computational chemistry offers powerful tools to predict and understand the underlying mechanisms. The primary competition in such substitution reactions is between the nucleophilic acyl substitution pathway and a potential bimolecular nucleophilic substitution (SN2) pathway.

For esters like this compound, reactions with nucleophiles at the acyl carbon predominantly follow the nucleophilic acyl substitution mechanism. libretexts.org This is a two-step process involving addition-elimination. masterorganicchemistry.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the second step, the carbonyl group is reformed by the elimination of a leaving group, which in this case is the acetate anion. libretexts.org This mechanism is fundamentally different from the SN2 reaction , which is a single-step process involving a backside attack by the nucleophile and simultaneous displacement of the leaving group. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the potential energy surface for a given reaction. These calculations can confirm that the addition-elimination pathway has a lower activation energy barrier than a hypothetical SN2 reaction at the carbonyl carbon, thus predicting the operative mechanism.

For instance, computational studies on the solvolysis of related acetate systems have been used to dissect reaction mechanisms. B3LYP/6-31G* computational studies on the substitution of acetate in cyclobutyl systems were consistent with the involvement of carbocationic intermediates, where the substitution products were formed with a net retention of stereochemistry. acs.org Such studies highlight the power of combining experimental and computational approaches to elucidate complex reaction pathways and predict stereochemical outcomes, providing a framework for analyzing reactions involving this compound.

Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity, particularly in stereoselective reactions and photochemical processes. Conformational analysis, aided by computational modeling, provides insight into the relative stabilities of different spatial arrangements of the molecule.

Theoretical studies on the parent molecule, benzoin, using DFT at the B3LYP/6-31+G(d,p) level, have identified several stable conformers on its potential energy surface. science.gov The most stable isomer is a cis conformation, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. science.gov Upon acetylation to form this compound, this specific hydrogen bond is removed, but the rotational freedom around the central carbon-carbon bond and the orientation of the phenyl rings and the acetate group remain crucial.

Computational work on substituted benzoin derivatives has demonstrated how conformation directly governs reaction pathways. For example, in the photochemistry of 3',5'-dimethoxythis compound, two key conformations of the triplet excited state exist: anti and gauche. sfu.ca The gauche conformation is required for cyclization reactions as it brings the carbonyl group into close proximity with the non-conjugated aromatic ring. sfu.ca In contrast, the anti conformation is favored in certain solvents and leads to different products. sfu.ca This illustrates that the subtle energy balance between conformers, which can be influenced by the solvent, dictates the chemical outcome.

Furthermore, general studies on acetate esters of cyclic alcohols using crystal structure analysis and molecular mechanics (MM3) calculations have shown that the exocyclic C-O bond of the acetate group intrinsically prefers a staggered conformation. nih.gov However, the energy difference to an eclipsed conformation is small, and the latter can become preferred when the acetate is sterically crowded by adjacent substituents. nih.gov This knowledge is directly applicable to this compound, suggesting that its conformational landscape is a delicate balance of steric and electronic effects that can be effectively modeled to predict chemical behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational lens to observe the dynamic evolution of this compound and its interactions with its environment over time. This technique models the motion of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, solvent effects, and intermolecular interactions. mdpi.com

MD simulations have been employed to study systems containing benzoin and its derivatives. For example, simulations have been used to explore the interaction between benzoin and chiral selectors, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), to understand the basis of enantioseparation in chromatography. mdpi.com These models simulate the movement of benzoin enantiomers as they interact with the chiral stationary phase, revealing the specific contacts and energetic differences that lead to their separation. mdpi.com

The utility of MD extends to understanding the properties of materials derived from this compound. The title of a 2024 study, "Cyclotetrathis compound: A Macrocyclic Porous Molecular Crystal," indicates that molecular dynamics simulations were used to investigate the properties of this novel macrocycle formed from this compound units. x-mol.net Such simulations can provide insights into the porosity, guest binding, and structural flexibility of the material.

Furthermore, MD simulations have been applied to investigate fundamental processes related to the components of this compound. Studies have used classical MD to probe the binding of divalent cations to the acetate group in aqueous solutions, a process relevant to biochemistry and materials science. rsc.org Other simulations have modeled the benzoin condensation reaction itself, providing a dynamic view of the catalytic cycle and the influence of the reaction environment. researchgate.net These examples demonstrate the versatility of MD simulations in exploring the behavior of this compound from the level of single-molecule dynamics to its role in complex chemical systems and materials.

Quantitative Structure-Activity Relationships (QSAR) for Reaction Optimization

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of compounds and a specific property, such as reaction rate, yield, or biological activity. biolscigroup.us By identifying key molecular descriptors that influence the outcome, QSAR models can predict the performance of new, untested compounds, thereby guiding reaction optimization and rational catalyst design. biolscigroup.us

While specific QSAR studies focused on optimizing reactions of this compound are not prominent in the literature, the methodology has been applied to closely related chemical processes, such as the benzoin condensation. In one such study, a QSAR model was developed for the benzoin condensation process, and its validity was confirmed using classical statistical criteria like the coefficient of determination (R²) and the leave-one-out cross-validated coefficient (Q² LOO). researchgate.net This demonstrates the applicability of the QSAR approach to this class of reactions.

A typical QSAR study involves several steps:

Data Set Assembly: A series of compounds with known activity or reaction yield is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using computational chemistry methods (e.g., DFT). These descriptors quantify various electronic, steric, and thermodynamic properties. Examples include the energy of the highest occupied molecular orbital (E HOMO), dipole moment (μ), and specific atomic charges. biolscigroup.us

Model Development: Statistical methods are used to build a regression model that links a subset of the most relevant descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal cross-validation and, ideally, an external set of compounds not used in model training. biolscigroup.us

For example, a QSAR study on benzimidazole (B57391) derivatives successfully created a predictive model for anthelmintic activity based on descriptors like dipole moment and E HOMO. biolscigroup.us The resulting equation showed that lower values for these descriptors would lead to increased activity, providing clear guidance for designing more potent molecules. biolscigroup.us A similar approach could be applied to optimize a reaction involving this compound, for instance, by correlating reaction yield with the structural properties of a catalyst or a series of substituted this compound derivatives. This would enable the in silico screening of potential candidates to identify those most likely to improve the reaction outcome.

Applications of Benzoin Acetate in Scientific Research

Organic Synthesis and Chemical Transformations

Benzoin (B196080) acetate (B1210297) serves as a critical building block in the synthesis of more complex molecules, finding applications in the preparation of acetylenes, substituted derivatives, and as an intermediate in the production of pharmaceuticals and fine chemicals. Current time information in Bangalore, IN.ontosight.aismolecule.com

Precursor for Diphenyl Acetylene (B1199291) Synthesis

Benzoin acetate is a key starting material in one of the synthetic routes to diphenylacetylene (B1204595). The synthesis involves the decomposition of the tosylhydrazone derivative of this compound. Research has shown that the treatment of this compound tosylhydrazone with alkali under both protic and aprotic conditions yields diphenylacetylene, along with desoxybenzoin. researchgate.netcdnsciencepub.com The efficiency of this transformation is influenced by the nature of the group adjacent to the tosylhydrazone, with a better leaving group enhancing the formation of diphenylacetylene. researchgate.netcdnsciencepub.com

For instance, a study comparing the decomposition of tosylhydrazones of benzoin, this compound, and benzoin benzoate (B1203000) demonstrated that the yield of diphenylacetylene increased with the leaving aptitude of the adjacent group (acetate and benzoate being better leaving groups than hydroxyl). researchgate.netcdnsciencepub.com

Table 1: Synthesis of Diphenylacetylene from Benzoin Derivatives

Starting Material Reagent Conditions Product(s)
This compound Tosylhydrazone Sodium Ethoxide Ethylene (B1197577) Glycol, Reflux Diphenylacetylene, Desoxybenzoin
Benzoin Benzoate Tosylhydrazone Sodium Ethoxide Ethylene Glycol, Reflux Diphenylacetylene, Desoxybenzoin

Data sourced from studies on the decomposition of tosylhydrazones. researchgate.netcdnsciencepub.com

Synthesis of Substituted Benzoin Derivatives

This compound is a versatile precursor for the synthesis of a variety of substituted benzoin derivatives. Current time information in Bangalore, IN. These derivatives are often sought for their unique chemical properties and potential applications in materials science and pharmacology. The synthesis typically involves reactions targeting the ketone or ester functionalities of the this compound molecule. For example, the ketone group can be targeted by various reagents to introduce new functional groups. researchgate.net

Furthermore, research into the synthesis of hydroxy benzoin and benzil (B1666583) analogs often starts from benzoin derivatives. nih.gov The synthesis of lophine derivatives, a class of trisubstituted imidazoles, can also utilize benzoin as a starting material, which is closely related to this compound. thieme-connect.comrsc.org

Intermediate in Pharmaceutical and Fine Chemical Synthesis

The structural framework of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Current time information in Bangalore, IN.ontosight.aismolecule.com Its role as a precursor to substituted benzoin and benzil derivatives is particularly significant, as these structures are found in many biologically active molecules. nih.govchemicalbook.com For example, benzil, which can be synthesized from benzoin, is a key structural unit in many pharmaceutical compounds. chemicalbook.com The synthesis of various heterocyclic compounds with potential pharmacological activity, such as oxazoles and imidazoles, can also involve benzoin-derived intermediates. Current time information in Bangalore, IN.

Role in Photoremovable Protecting Groups (PPGs) Research

This compound and its derivatives have been extensively studied and utilized as photoremovable protecting groups (PPGs), also known as photocages. Current time information in Bangalore, IN.wikipedia.org PPGs are moieties that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of a protected functional group. wikipedia.orguni-frankfurt.de Benzoin-based PPGs are known for their high quantum yields of release and the formation of an inert benzofuran (B130515) byproduct.

Research in this area focuses on designing and synthesizing new this compound derivatives with improved photochemical properties. sfu.casfu.ca A significant focus has been on modifying the benzoin structure to enhance its light-absorbing properties and efficiency. For example, the introduction of electron-donating substituents, such as methoxy (B1213986) groups, has been shown to be particularly effective. uni-frankfurt.de The 3',5'-dimethoxybenzoin (DMB) acetate is a well-known derivative that exhibits efficient photorelease. Current time information in Bangalore, IN.sfu.ca

Studies have explored the synthesis and evaluation of various novel this compound photocages, including those with polyaromatic systems, to shift their absorption to longer, less damaging wavelengths and improve their efficacy for applications in sensitive environments like biological systems. sfu.caresearchgate.net

Table 2: Properties of Selected Benzoin-Based Photoremovable Protecting Groups

Protecting Group Key Feature Absorption Maximum (approx.) Application
This compound Parent compound ~300 nm Caging of carboxylic acids
3',5'-Dimethoxybenzoin (DMB) Acetate High photorelease efficiency ~300 nm Caging of various functional groups
Polyaromatic Benzoin Derivatives Extended absorption spectrum Varies Applications in sensitive environments

Data compiled from various studies on benzoin-based PPGs. sfu.caresearchgate.net

The mechanism of photorelease for benzoin-based PPGs has been a subject of detailed investigation. uni-frankfurt.desfu.ca Upon irradiation, the benzoin derivative undergoes an intramolecular cyclization to form a 2-phenylbenzofuran (B156813) byproduct, releasing the protected molecule in the process. uni-frankfurt.denih.gov

For 3',5'-dimethoxybenzoin (DMB) esters, studies using nanosecond laser flash photolysis have proposed a singlet-state mechanism involving an intramolecular exciplex. This leads to the formation of a short-lived cationic intermediate which then yields the benzofuran product. More recent investigations using sub-picosecond laser flash spectroscopy on DMB acetate have identified a preoxetane biradical as the primary photoproduct, which then decays to release the acetate. nih.gov The rate of release is dependent on the solvent polarity, with lifetimes in the nanosecond range in polar solvents like acetonitrile (B52724) and water. nih.gov This rapid release makes DMB-based cages suitable for studying fast biological processes. nih.gov

The deviation from known mechanistic pathways has also been observed in some novel donor-acceptor benzoin derivatives, highlighting the complexity and richness of the photochemistry of this class of compounds. sfu.ca

Design and Evaluation of Novel this compound Photocages

Biological and Medicinal Research Applications

This compound exhibits a range of biological activities that have prompted investigations into its medicinal potential. Key areas of research include its antioxidant and antimicrobial properties.

Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. frontiersin.orgnih.gov Antioxidants play a crucial role in mitigating this stress. nih.gov Research indicates that this compound possesses significant antioxidant properties, making it a compound of interest for studies on oxidative stress mitigation. smolecule.com

This compound has demonstrated the ability to effectively scavenge free radicals. Studies utilizing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have confirmed its potential as a natural antioxidant agent. The mechanism is believed to involve the donation of a hydrogen atom to stabilize free radicals. researchgate.net This free-radical scavenging activity is a key aspect of its therapeutic potential in addressing conditions related to oxidative damage.

The capacity of this compound to counteract oxidative stress is a significant area of research. By neutralizing harmful free radicals, it helps protect cells from oxidative damage. smolecule.com This protective effect is being explored for its potential applications in the development of drugs for diseases where oxidative stress is a contributing factor. The structural features of this compound are thought to be crucial to its biological activity in this context.

Scavenging of Free Radicals

Antimicrobial Activity

This compound has been investigated for its efficacy against various microbial pathogens. These studies suggest its potential for use in medical formulations due to its antibacterial and antifungal properties.

Research has shown that this compound and related compounds exhibit promising antibacterial activity against a range of pathogens, including the gram-positive bacterium Staphylococcus aureus. ijmrhs.com Studies on gum benzoin, from which this compound is derived, have demonstrated inhibitory and bactericidal effects against S. aureus. researchgate.netuin-alauddin.ac.idresearchgate.net For instance, an ethyl acetate extract of gum benzoin was found to have a minimum inhibitory concentration (MIC) of 1.00 mg/mL and a minimum bactericidal concentration (MBC) of 2.00 mg/mL against S. aureus. researchgate.netuin-alauddin.ac.id The mechanism of action is thought to involve the disruption of microbial cell membranes.

Below is a table summarizing the antibacterial activity of a gum benzoin extract against Staphylococcus aureus.

Parameter Concentration (mg/mL) Reference
Minimum Inhibitory Concentration (MIC)1.00 researchgate.netuin-alauddin.ac.id
Minimum Bactericidal Concentration (MBC)2.00 researchgate.netuin-alauddin.ac.id
Antifungal Effects

This compound has been a subject of scientific investigation for its potential antimicrobial properties, including its effects against various fungal pathogens. Research has indicated that benzoin and its derivatives can serve as intermediates in the synthesis of compounds with notable biological activities. lbp.world While benzoin itself has been explored for use in skin diseases as an antifungal agent, studies on this compound specifically have shown its potential in disrupting microbial cell membranes, which is a common mechanism for antimicrobial efficacy. lbp.world

In studies assessing the antimicrobial effects of benzoin derivatives, this compound has demonstrated effectiveness against fungi. For instance, research on metal complexes incorporating Schiff base ligands derived from benzoin has highlighted the antifungal potential of these resulting compounds. One study synthesized zinc (II) and lead (II) complexes with a benzoin-aniline Schiff base and tested their activity against Candida albicans. The results showed that the zinc complex, [Zn(ac)2{N(Ph)=C(Ph)C(OH)Ph}2], was active against this opportunistic pathogenic yeast. This suggests that the structural framework of benzoin, and by extension this compound, can be a valuable component in the design of new antifungal agents.

Furthermore, endophytic fungi isolated from Styrax benzoin, the tree that produces benzoin resin, have themselves been found to produce compounds with significant antifungal activity. nih.gov This highlights the rich biochemical environment from which benzoin and its derivatives originate and underscores the potential for discovering and synthesizing new antimicrobial compounds based on these natural products.

Enzyme Interactions and Modulation

The interaction of this compound and related compounds with enzymes is a significant area of research, particularly concerning enzyme inhibition. The structural characteristics of these molecules allow them to interact with the active sites of certain enzymes, leading to a modulation of their catalytic activity.

Competitive Inhibition and Substrate Mimicry

Competitive inhibition occurs when a molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the natural substrate from binding. savemyexams.comlibretexts.org this compound and its derivatives have been studied for their role as enzyme inhibitors. Research indicates that certain benzoin derivatives can interact with specific enzymes, influencing their activity through mechanisms like competitive inhibition or substrate mimicry. smolecule.com

For example, studies on mammalian carboxylesterases (CEs) have investigated the inhibitory potential of benzoin and its analogs. nih.gov While benzoin itself was found to be a poor inhibitor of CEs, the research hypothesized that the 1,2-dione structure of the related compound, benzil, mimics the ester chemotype, allowing it to act as a potent inhibitor. nih.gov This suggests that the core structure of benzoin can be modified to enhance its inhibitory activity. By introducing specific functional groups, such as fluorine atoms, into the benzene (B151609) rings of benzoin, researchers have successfully generated potent inhibitors of mammalian CEs. nih.gov This demonstrates the principle of substrate mimicry, where the inhibitor resembles the substrate enough to bind to the active site.

The ability of some drugs to bind to an enzyme's active site is due to their competition with the natural substrate. aakash.ac.in The effectiveness of a competitive inhibitor is dependent on the relative concentrations of the inhibitor and the substrate. libretexts.org Research into the kinetics of inhibition by substrate analogs, such as the monomethyl ester of benzoyl phosphonate (B1237965) with the enzyme benzaldehyde (B42025) lyase, provides insight into the initial steps of enzyme-catalyzed reactions and how these can be blocked. nih.gov

Therapeutic Potential in Drug Development Research

This compound and its derivatives are being explored for their potential therapeutic applications in drug development. Although not widely used as a drug itself, its biological activities, such as antioxidant and antimicrobial properties, make it a compound of interest for research into conditions involving oxidative stress and microbial infections. The process of drug discovery often involves identifying natural products with therapeutic potential and then synthesizing analogues with improved efficacy and safety profiles. nih.govuneb.br

The structural framework of benzoin is considered a valuable starting point for the synthesis of new chemical entities with medicinal importance. lbp.worldresearchgate.net For instance, research has focused on synthesizing various substituted benzoin derivatives to evaluate their potential as antitumor agents. researchgate.net One study synthesized a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates and found that they exhibited antiproliferative activity against human colon and breast adenocarcinoma cell lines, potentially through the inhibition of key enzymes like PI3Kα and estrogen receptor alpha (ERα). researchgate.net

The development of new drugs often relies on understanding the interaction between a compound and its biological target. uneb.br The ability of benzoin derivatives to act as enzyme inhibitors highlights their potential for therapeutic intervention in various diseases. smolecule.comnih.gov By modifying the benzoin structure, it is possible to design compounds that selectively target specific enzymes involved in disease pathways. nih.gov

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound plays a crucial role, primarily as a photoinitiator. Its ability to initiate polymerization reactions upon exposure to light makes it a valuable component in the formulation of various polymers and coatings.

Photoinitiator in Polymerization Research

This compound is recognized as a Type I photoinitiator, which means it undergoes unimolecular fragmentation upon absorbing light to generate free radicals. rsc.orgacs.org These radicals then initiate the polymerization of monomers. city.ac.uk Benzoin and its derivatives, including this compound, are commonly used to initiate the free radical polymerization of vinyl monomers, such as acrylates. researchgate.net

Free Radical Polymerization Initiation

The process of photoinitiated free radical polymerization begins with the absorption of light by the photoinitiator molecule, in this case, this compound. This elevates the molecule to an excited state. city.ac.uk For benzoin esters, this is typically the triplet excited state. city.ac.uk From this excited state, the molecule undergoes α-cleavage, a process where the bond between the carbonyl group and the adjacent carbon atom breaks. This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an α-alkoxybenzyl radical. kpi.ua

These primary radicals, initially formed within a "cage" of surrounding monomer molecules, can then escape and react with the unsaturated monomers, thereby initiating a chain reaction that leads to the formation of a polymer. city.ac.uk The efficiency of a photoinitiator is related to the rate of this α-cleavage. A shorter triplet lifetime corresponds to a higher rate constant for cleavage, leading to a greater efficiency of radical formation. city.ac.uk While benzoin ethers are often more effective photoinitiators than benzoin itself due to their shorter triplet lifetimes, this compound is still a widely studied and utilized photoinitiator. city.ac.uk

Research has also explored the use of polymeric photoinitiators, where the photoactive group, such as a benzoin derivative, is incorporated into a polymer chain. city.ac.ukkpi.ua This can enhance the efficiency of the initiation process. city.ac.uk The study of various benzoin derivatives continues to be an active area of research to develop more efficient photoinitiators for applications like UV-curable coatings. researchgate.netkpi.ua

UV Curing Applications

This compound serves as a photoinitiator in ultraviolet (UV) curing processes, a technology that uses UV light to convert a liquid into a solid. mjcce.org.mk This rapid, solvent-free curing method is employed in various applications, including coatings, inks, and adhesives. mjcce.org.mkacs.org this compound and its derivatives are classified as Type I photoinitiators. researchgate.net Upon exposure to UV radiation, these molecules undergo a process known as α-cleavage, or Norrish Type I photocleavage, which generates free radicals. researchgate.netrsc.org These radicals then initiate the polymerization of monomer and oligomer mixtures, typically acrylate-based, leading to the formation of a highly crosslinked solid film. mjcce.org.mkmdpi.com

The efficiency of benzoin derivatives as photoinitiators is linked to their molecular structure. The photochemical α-cleavage is the primary reaction for benzoin and its alkyl ethers in solution. researchgate.net While substituents on the α-carbon have a minor effect on the quantum yield of cleavage, they significantly influence the rate constant of this cleavage reaction. researchgate.net For instance, benzoin alkyl ethers are reported to be approximately 10^5 times more reactive towards α-cleavage than deoxybenzoin. researchgate.net The triplet excited state lifetimes of these compounds also play a crucial role; shorter lifetimes correspond to a higher rate constant for α-cleavage, making the initiator more effective as it can better compete with quenching reactions. city.ac.uk

Research has explored the use of this compound and related compounds in various UV-curable formulations. In one study, the photopolymerization of styrene (B11656) in a benzene solution was initiated by several benzoin derivatives. The results showed that polymeric photoinitiators could achieve higher conversion rates in a shorter time compared to their low-molecular-weight counterparts, partly due to gel formation which limits termination reactions. tandfonline.com

Table 1: Research Findings on Benzoin Derivatives in UV Curing

Photoinitiator Monomer/System Key Finding Reference
This compound Styrene / Benzene Irradiated at room temperature to initiate polymerization. acs.org acs.org
Benzoin Methyl Ether Acrylic Monomers Polymeric versions show higher activity and efficiency in monomeric radical generation compared to low-molecular-weight models. researchgate.net researchgate.net
Poly(BME acrylate) Styrene / Benzene Achieved >20% conversion in 1 hour, higher than low-molecular-weight benzoin derivatives (<10% in 2 hours). tandfonline.com tandfonline.com

Development of Materials with Specific Properties

This compound is utilized in the synthesis of advanced materials where specific chemical and physical properties are desired. Its role extends from being a precursor in organic synthesis to an initiator in polymer chemistry, enabling the creation of functional polymers and complex molecules.

One area of research involves the use of this compound in creating enantiomerically pure compounds. For example, enantiopure (S)-benzoin can be produced from racemic this compound through lipase-catalyzed kinetic resolution combined with a deracemization process using Rhizopus oryzae. science.gov This method can achieve approximately 100% conversion with a 96% enantiomeric excess for the (S)-benzoin product. science.gov Such chiral molecules are valuable in pharmaceutical synthesis and as chiral auxiliaries. rsc.org

In polymer chemistry, benzoin derivatives are used to synthesize macrophotoinitiators, which are polymers containing a photoactive end-group. These can be used to create well-defined block copolymers. For instance, benzoin has been used as an initiator for the ring-opening polymerization (ROP) of monomers like D,L-lactide and ε-caprolactone to produce macrophotoinitiators with controlled molecular weights and low polydispersity. researchgate.net These benzoin-functionalized prepolymers, such as polystyrene (PSt-PI) and polyacrylonitrile (B21495) (PAN-PI), can subsequently be used in photopolymerization to synthesize block copolymers. researchgate.net

Furthermore, the derivatization of benzoin structures allows for the tuning of material properties. The hydroxyl group of benzoin can be esterified, as in this compound, which alters properties like solubility. rsc.org This chemical versatility makes benzoin and its derivatives useful building blocks for a range of materials, from liquid crystals to compounds with non-linear optical properties. rsc.org

Table 2: Application of this compound in Material Development

Application Area Starting Material Product/Material Specific Property/Finding Reference
Enantioselective Synthesis rac-Benzoin Acetate (S)-Benzoin Production of enantiopure (96% e.e.) benzoin via lipase-catalyzed kinetic resolution and deracemization. science.gov science.gov
Polymer Synthesis Benzoin Benzoin end-chain functional macrophotoinitiators (e.g., B-PCL-b-PDLLA) Controlled synthesis of block copolymers with well-defined structures via Ring-Opening Polymerization. researchgate.net researchgate.net
Organic Synthesis Benzoin Trisubstituted Imidazoles Serves as a key starting material for synthesizing complex heterocyclic compounds. rsc.org rsc.org

Environmental Considerations in Benzoin Acetate Research

Environmental Fate and Degradation Studies

The hydrolysis of esters is a primary degradation pathway in aqueous environments. The stability of benzoin (B196080) acetate (B1210297) is significantly influenced by the pH of the surrounding medium. Research indicates that benzoin acetate is susceptible to hydrolysis under aqueous alkaline conditions, while it exhibits greater stability in acidic environments. labmanager.com In the presence of a strong acid like sulfuric acid at concentrations of 0.5 M or higher, this compound remains largely intact. labmanager.com

kh = kA[H+] + kN + kB[OH-]

Where kA, kN (representing the neutral reaction with water), and kB are the second-order rate constants for acid-catalyzed, neutral, and base-enhanced hydrolysis, respectively. viu.ca For most esters, the base-enhanced term dominates at high pH, while the acid-catalyzed term becomes significant at low pH. viu.ca

While the principle of pH-dependent hydrolysis is established for esters, specific quantitative data, such as rate constants for this compound across a range of environmental pH values (typically 5-9) and temperatures, are not extensively documented in publicly available literature. The table below illustrates typical data obtained from hydrolysis studies of a related compound, p-nitrophenyl acetate, to demonstrate the effect of pH on the hydrolysis rate constant.

Table 1: Illustrative Hydrolysis Rate Constants for p-Nitrophenyl Acetate at Different pH Values

pH Pseudo-first-order rate constant (k_h) (s⁻¹) Contribution of Base-Enhanced Mechanism
7 Low Minimal
8 Moderate Increasing
9 High Dominant
12 Very High Predominant

This table is illustrative and based on the general principles of ester hydrolysis as described in studies of compounds like p-nitrophenyl acetate. viu.ca Specific values for this compound would require experimental determination.

The thermal stability of this compound is a crucial consideration for its synthesis, storage, and disposal. Heating this compound above 150°C can lead to its decomposition, potentially generating hazardous volatile organic compounds, including benzene (B151609) derivatives.

The pyrolysis of esters, in general, can follow several pathways depending on their structure and the conditions applied. For esters lacking a β-hydrogen, such as this compound, thermal decomposition at high temperatures can proceed through complex radical mechanisms, leading to the formation of a variety of smaller molecules. researchgate.net For instance, the pyrolysis of methyl acetate is known to produce methane, carbon monoxide, carbon dioxide, and other products. researchgate.net

While a detailed mechanistic study on the specific thermal decomposition pathways of this compound is not widely available, the thermolysis of a related derivative, benzoin benzene-p-sulfonylhydrazone, at 200°C was found to yield a complex mixture of products including benzoic acid, benzophenone, benzil (B1666583), and diphenyl acetylene (B1199291), among others. researchgate.net This suggests that the thermal decomposition of this compound itself could also lead to a variety of aromatic products resulting from the cleavage and rearrangement of the parent molecule.

Table 2: Potential Thermal Decomposition Products of this compound

Temperature Range Potential Decomposition Products Reference
> 150°C Benzene derivatives, Other volatile organic compounds
High Temperature Pyrolysis (inferred) Benzoic acid, Benzophenone, Carbon oxides researchgate.net

This table is based on general information and studies of related compounds. The exact composition of decomposition products depends on specific conditions like temperature, pressure, and atmosphere.

Biodegradation is a key process for the removal of organic compounds from the environment. Studies have shown that this compound can be a substrate for microbial enzymes, indicating its potential for biodegradation. A significant body of research has focused on the enantioselective hydrolysis of racemic this compound using the fungus Rhizopus oryzae. tandfonline.comtandfonline.com

This biotransformation is catalyzed by lipases present in the fungus, which selectively hydrolyze the acetate ester. tandfonline.comencyclopedia.pub The process is not only a demonstration of biodegradability but is also of synthetic interest as it can be used to produce enantiomerically pure (S)-benzoin. tandfonline.comtandfonline.com The mechanism involves the lipase-catalyzed hydrolysis of the racemate, and interestingly, a racemase enzyme within the fungus can convert the remaining (R)-benzoin to (S)-benzoin, allowing for a deracemization process that can theoretically lead to a 100% yield of the (S)-enantiomer. tandfonline.comru.nl

The efficiency of this biodegradation can be influenced by various factors, including pH and the physical state of the microbial cells. For instance, studies have shown that applying ultrasound to the Rhizopus oryzae culture can enhance the reaction rate. tandfonline.comtandfonline.com The optimal pH for the deracemization process to achieve high enantiomeric excess has been reported to be around pH 6. tandfonline.com

Table 3: Biodegradation of this compound by Rhizopus oryzae

Microorganism Enzyme(s) Involved Product Key Findings Reference(s)
Rhizopus oryzae Lipase (B570770), Racemase (S)-Benzoin Enantioselective hydrolysis of the acetate ester. The process can achieve high conversion (up to 100%) and high enantiomeric excess (up to 96%) of (S)-benzoin. tandfonline.comtandfonline.com

This table summarizes the key findings from studies on the microbial transformation of this compound.

Thermal Decomposition Products and Pathways

Sustainable Synthesis and Application Practices

In addition to understanding the environmental fate of this compound, there is a growing emphasis on developing more sustainable methods for its production and use. This involves a holistic assessment of the entire product lifecycle and the implementation of green chemistry principles to minimize environmental impact.

The LCA process for this compound would involve four main stages:

Goal and Scope Definition : This stage would define the purpose of the assessment, the functional unit (e.g., 1 kg of purified this compound), and the system boundaries. The boundaries could be "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and disposal). vaayu.tech

Life Cycle Inventory (LCI) : This involves compiling the inputs (raw materials like benzoin and acetic anhydride (B1165640), energy, water) and outputs (emissions to air, water, and soil, waste, by-products) for each process within the system boundaries. vaayu.techscispace.com For the common synthesis of this compound, this would include the energy required for heating and stirring, the environmental burden of producing the sulfuric acid catalyst, and the waste generated during product purification.

Life Cycle Impact Assessment (LCIA) : The LCI data is used to evaluate potential environmental impacts. This is done by selecting impact categories (e.g., global warming potential, acidification potential, eutrophication potential, resource depletion) and using characterization models to quantify the contribution of the inventory flows to each impact. acs.org

The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign. For the production of this compound, several strategies can be employed to minimize waste and improve sustainability. labmanager.comchemistryforsustainability.org

Catalysis : The use of efficient and recyclable catalysts can significantly reduce waste. Traditional methods for this compound synthesis often use stoichiometric amounts of acid catalysts, which can lead to waste generation during neutralization and workup. Research into heterogeneous or reusable catalysts can improve the atom economy and simplify product purification. labmanager.com

Solvent Selection : The choice of solvent is a major contributor to the environmental impact of a chemical process. Sustainable synthesis practices advocate for the replacement of hazardous solvents with greener alternatives such as water, ethanol (B145695), or in some cases, performing reactions under solvent-free conditions. nus.edu.sgnus.edu.sg

Table 4: Green Chemistry Strategies for this compound Synthesis

Strategy Conventional Method Greener Alternative Environmental Benefit
Catalysis Stoichiometric strong acid (e.g., H₂SO₄) Recyclable solid acid catalysts, Biocatalysts (e.g., immobilized lipases) Reduced acid waste, easier separation, milder reaction conditions
Solvents Potentially hazardous organic solvents Water, Ethanol, Ethyl acetate, Solvent-free conditions Reduced VOC emissions, lower toxicity, simplified waste treatment
Energy Conventional heating (reflux) Microwave-assisted synthesis, lower temperature catalysis Reduced energy consumption, faster reaction times
By-products Generation of acetic acid as waste Recovery and reuse of acetic acid, one-pot sequential reactions Improved atom economy, reduced waste streams

This table outlines potential improvements to the synthesis of this compound based on the principles of green chemistry.

Conclusion

Summary of Key Research Findings and Contributions

Research into benzoin (B196080) acetate (B1210297) has yielded significant contributions across several domains of chemistry. The compound is not merely a simple derivative but a versatile substrate and intermediate whose study has led to important advancements.

A primary area of contribution is in the field of asymmetric synthesis . One of the most notable findings is the development of methods for the enantioselective production of benzoin from racemic benzoin acetate. tandfonline.com Studies have demonstrated that lipase (B570770) enzymes from microorganisms like Rhizopus oryzae can be used for the kinetic resolution of rac-benzoin acetate. tandfonline.comscience.govresearchgate.netnih.gov This biocatalytic hydrolysis is highly selective, and its efficiency can be significantly enhanced through physical methods. Research has shown that applying 20 kHz ultrasound irradiation during the process can lead to approximately 100% conversion and a high enantiomeric excess (ee) of up to 96% for the (S)-benzoin product. tandfonline.comnih.govtandfonline.com This combination of biocatalysis and sonochemistry represents a powerful and green methodology for producing valuable chiral building blocks.

In polymer chemistry , this compound chemistry has been ingeniously applied to create advanced nanomaterials. A novel strategy has been developed for the self-catalyzed folding of linear polymers into single-chain nanoparticles (SCNPs). rsc.orgrsc.org In this system, benzimidazolium acetate units within a polymer chain act as a thermolatent catalyst. rsc.orgresearchgate.net Upon heating, these units generate N-heterocyclic carbenes (NHCs) that catalyze an intramolecular benzoin condensation, effectively "folding" the polymer chain into a nanoparticle. rsc.orgrsc.org This work presents a pioneering example of a parent polymer driving its own structural transformation into a functional nano-object. rsc.org

The photochemical properties of this compound and its derivatives have also been a fruitful area of investigation. It has been established as a useful photolabile protecting group, or "photocage," for functional groups like carboxylic acids. sfu.ca Research has shown that the photochemical reaction pathways of this compound can be controlled by the reaction environment. For instance, its photolysis in organic solvents yields a mixture of products, but when conducted within cyclodextrin (B1172386) cavities, a remarkable selectivity for photocyclization is observed. researchgate.netacs.org This demonstrates how supramolecular chemistry can be used to steer the outcome of a photochemical reaction.

Furthermore, this compound serves as a valuable model compound in chemical education and for studying reaction mechanisms. The reduction of this compound using sodium borohydride (B1222165) is a pedagogically useful experiment for undergraduate organic chemistry labs, allowing students to explore the concepts of chemo- and diastereoselectivity. science.gov

Below is a data table summarizing a key research finding in the enantioselective hydrolysis of this compound.

Catalyst SystemKey ConditionPrimary ProductConversionEnantiomeric Excess (ee)Reference
Rhizopus oryzae (lipase)20 kHz Ultrasound(S)-benzoin~100%~96% tandfonline.comnih.gov

Broader Impact of this compound Research on Scientific Disciplines

The study of this compound has had a ripple effect, influencing advancements and methodologies beyond its immediate chemical context.

For Organic Synthesis and Green Chemistry , the impact is profound. The enzymatic resolution of racemic this compound is a hallmark achievement in biocatalysis. tandfonline.comnih.gov It provides a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiopure α-hydroxy ketones, which are crucial intermediates in the pharmaceutical industry. ontosight.aismolecule.com This research reinforces the value of integrating enzymatic processes into synthetic routes to enhance sustainability and efficiency.

In the realm of Materials Science and Nanotechnology , the use of benzoin chemistry to create self-folding single-chain nanoparticles (SCNPs) is a significant step forward. rsc.orgrsc.org This bottom-up approach to constructing nano-architectures from single polymer chains opens new avenues for designing "smart" materials. The resulting SCNPs have potential applications in nanomedicine, catalysis, and bioimaging, demonstrating how a classic organic reaction can be repurposed for cutting-edge materials development. rsc.org

The field of Photochemistry has benefited from research into this compound's role as a photolabile protecting group. sfu.ca These studies contribute to the development of light-directed chemical synthesis, a technology crucial for applications such as the high-density fabrication of DNA microarrays on solid supports. The ability to initiate a reaction with spatial and temporal control using light is a powerful tool, and this compound derivatives are an important part of this chemical toolkit.

Finally, for Pharmaceutical Sciences , the impact is largely indirect but fundamentally important. By providing efficient and highly selective pathways to chiral intermediates like (S)-benzoin, research on this compound supports the development and manufacturing of enantiopure drugs. ontosight.aismolecule.com The stereochemistry of a drug is often critical to its efficacy and safety, making the availability of reliable methods for chiral synthesis, such as those developed using this compound, indispensable.

Q & A

Q. What are the common laboratory synthesis routes for benzoin acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via acetylation of benzoin using acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions . Key variables affecting yield include:

  • Catalyst type and concentration : Sulfuric acid facilitates esterification but may lead to side reactions at high concentrations, such as hydrolysis of intermediates like diacetoxy stilbene (DAS) .
  • Solvent choice : Acetone or ethyl acetate is often used to dissolve benzoin and enhance reaction homogeneity .
  • Temperature control : Reflux temperatures (~56°C for acetone) optimize reaction rates while minimizing decomposition . A typical protocol involves reacting 10 mmol benzoin with excess acetic anhydride (1.5–2.0 equivalents) under acidic conditions, achieving yields of 70–85% after purification .

Q. How can researchers validate the purity of synthesized this compound?

Analytical methods include:

  • Melting point analysis : Compare observed melting points (literature range: 132–134°C for benzoin) with experimental values to assess purity .
  • Chromatography : Flash chromatography (e.g., n-hexane/ethyl acetate 8:2) separates this compound from unreacted starting materials or byproducts .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity by identifying acetyl (-OCOCH₃) and aromatic proton signals .

Advanced Research Questions

Q. What catalytic systems improve the selectivity of this compound synthesis, and how do they address competing reaction pathways?

Advanced protocols employ:

  • Vanadium(V)-oxychloride : This catalyst promotes oxidation of benzoin to benzil intermediates, which can subsequently undergo acetylation. However, competing pathways (e.g., over-oxidation) require precise control of oxygen flow and reaction time .
  • Copper acetate-ammonium nitrate systems : These enable one-pot oxidation-acetylation sequences, achieving higher yields (up to 90%) by minimizing side reactions like DAS formation . Methodological considerations include monitoring reaction progress via TLC and adjusting catalyst loading (0.5–1.0 mol%) to balance reactivity and selectivity .

Q. How do reaction conditions influence the stability of this compound and its degradation products?

this compound is stable under acidic conditions but susceptible to hydrolysis in aqueous alkaline environments. Key findings include:

  • Acid-catalyzed stability : In the presence of sulfuric acid (≥0.5 M), this compound remains intact, while DAS intermediates hydrolyze preferentially .
  • Thermal decomposition : Heating above 150°C generates hazardous gases (e.g., benzene derivatives), necessitating controlled temperature regimes during synthesis .
  • Storage recommendations : Store in sealed, dry containers at room temperature to prevent moisture-induced hydrolysis .

Q. What analytical strategies resolve contradictions in reported yields or byproduct profiles across studies?

Discrepancies often arise from:

  • Catalyst variability : Vanadium-based systems may yield benzil as a byproduct, whereas copper acetate systems favor direct acetylation .
  • Reaction scale : Microscale syntheses (e.g., 10 mmol benzoin) show higher reproducibility than bulk reactions due to better heat and mass transfer .
  • Purification methods : Column chromatography vs. recrystallization can alter reported purity and yield. Cross-validate results using multiple techniques (e.g., HPLC, NMR) .

Methodological Challenges and Solutions

Q. How can researchers optimize solvent systems for greener synthesis of this compound?

  • Replace halogenated solvents : Use ethyl acetate or acetone (recyclable via distillation) instead of dichloromethane .
  • Biphasic systems : Water-ethyl acetate mixtures reduce waste and simplify product isolation .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption while maintaining yields >75% .

Q. What spectroscopic or computational tools aid in mechanistic studies of benzoin acetylation?

  • DFT calculations : Model transition states to predict reaction pathways (e.g., nucleophilic acyl substitution vs. SN2 mechanisms) .
  • In situ IR spectroscopy : Track carbonyl group transformations (e.g., benzoin C=O at ~1700 cm⁻¹ vs. acetate ester at ~1740 cm⁻¹) .
  • Mass spectrometry : Identify low-abundance intermediates (e.g., DAS, m/z 312) to refine mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.